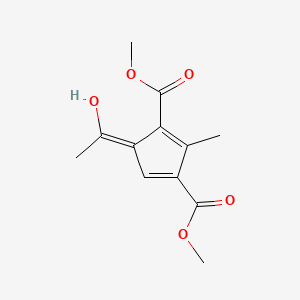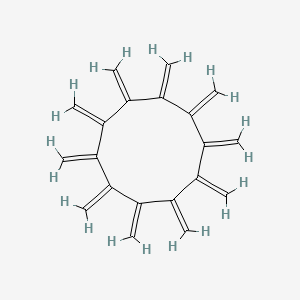
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclopentadiene ring substituted with hydroxyethylidene and methyl groups, as well as two ester functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate typically involves the reaction of Meldrum’s acid with acetyl chloride in the presence of pyridine. The reaction is carried out in methylene chloride at low temperatures, followed by quenching with methanol . The resulting product is purified through a series of extractions and drying steps to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methyl and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylidene group can yield ketones or carboxylic acids, while reduction of the ester groups can produce alcohols.
Applications De Recherche Scientifique
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. Additionally, the ester groups can undergo hydrolysis to release active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etidronic acid: A bisphosphonate used in medicine and industry, known for its ability to inhibit bone resorption.
Clodronic acid: Another bisphosphonate with similar applications in treating bone diseases.
Uniqueness
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate is unique due to its specific structural features, including the cyclopentadiene ring and the combination of hydroxyethylidene and ester groups
Propriétés
Numéro CAS |
14374-51-7 |
|---|---|
Formule moléculaire |
C12H14O5 |
Poids moléculaire |
238.239 |
Nom IUPAC |
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O5/c1-6-8(11(14)16-3)5-9(7(2)13)10(6)12(15)17-4/h5,13H,1-4H3/b9-7- |
Clé InChI |
HVMUJCTYXSVCAW-CLFYSBASSA-N |
SMILES |
CC1=C(C(=C(C)O)C=C1C(=O)OC)C(=O)OC |
Synonymes |
5-(1-Hydroxyethylidene)-2-methyl-1,3-cyclopentadiene-1,3-dicarboxylic acid dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Imidazo[4,5-b]quinoxaline](/img/structure/B577029.png)

![(1R,2S,5S,7S,10S,11S,13R,15R,16R,19S)-7-hydroxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadecan-12-one](/img/structure/B577032.png)

![7-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B577034.png)




![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-N-methylsulfonylbenzenesulfonamide](/img/structure/B577042.png)
![[(2R,3S)-3-benzoyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B577043.png)
![2-(2-Hydroxyethyl)-3-(2-methyl-1,3-dioxolan-2-yl)-4-[(propan-2-yl)oxy]-1lambda~6~,2-benzothiazine-1,1(2H)-dione](/img/structure/B577047.png)


